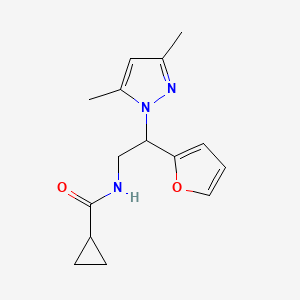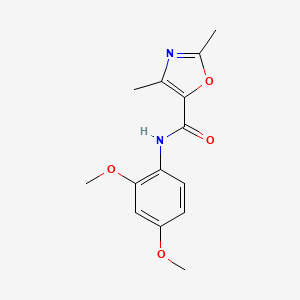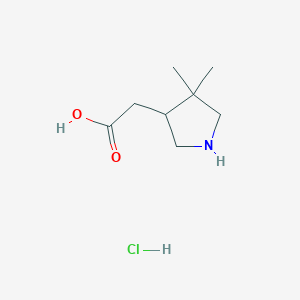![molecular formula C12H22N2O4 B2750956 1-(2-Methoxyethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea CAS No. 1902927-10-9](/img/structure/B2750956.png)
1-(2-Methoxyethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea, also known as OBDU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. OBDU is a derivative of the natural product, tetrahydrocannabinol (THC), which is found in the cannabis plant. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Urea derivatives are synthesized through various chemical reactions, indicating their versatility in creating new chemical entities. For instance, the synthesis of cyclic dipeptidyl ureas involves the reaction of cyclohexyl or benzyl isocyanide with benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones, followed by treatment with sodium ethoxide to yield pseudopeptidic triazines composed of two different amino acids, showcasing the urea moiety's role in linking amino acid derivatives (Sañudo et al., 2006). Additionally, the preparation of benzoxazines from guaiacol, furfurylamine, and stearylamine results in fully bio-based monomers for potential applications in green chemistry and materials science, emphasizing the importance of urea derivatives in sustainable chemical synthesis (Wang et al., 2012).
Biological Activities
Urea derivatives also exhibit a range of biological activities. Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for their antiproliferative screening in vitro against various cancer cell lines, highlighting their potential in cancer therapy (Perković et al., 2016). Moreover, the synthesis of deuterium-labeled urea derivatives for use as internal standards in LC–MS analysis supports their role in pharmacokinetic studies, indicating the significance of urea derivatives in drug development and analysis (Liang et al., 2020).
Material Science Applications
In material science, the synthesis of fully bio-based benzoxazines demonstrates the role of urea derivatives in creating new materials with potential applications in coatings, adhesives, and composites. These benzoxazines, derived from renewable resources, contribute to the development of sustainable materials, reflecting the importance of urea derivatives in advancing green chemistry and material science (Wang et al., 2012).
Safety And Hazards
Longer-term exposure to dioxins and PCBs has been shown to cause a range of adverse effects on the nervous, immune and endocrine systems, and impair reproductive function1. They may also cause cancer1. Their persistence and the fact that they accumulate in the food chain, notably in animal fat, therefore continues to cause some safety concerns1.
Zukünftige Richtungen
The Panel on Contaminants in the Food Chain (CONTAM) completed EFSA’s first comprehensive review of the risks to human and animal health from dioxins and dioxin-like PCBs in food and feed1. They concluded that dietary exposure to dioxins and dioxin-like PCBs is a health concern as data from European countries indicate an exceedance of the new tolerable intake level across all age groups1. This suggests that further research and efforts are needed to reduce the presence of these compounds in the environment and food chain.
Eigenschaften
IUPAC Name |
1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-16-5-4-13-12(15)14-9-2-3-10-11(8-9)18-7-6-17-10/h9-11H,2-8H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFXVZANKYSBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CCC2C(C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Amino-4-(benzenesulfonyl)-5-(3-chloro-4-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2750875.png)
![4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2750876.png)
![2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2750877.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide hydrochloride](/img/structure/B2750883.png)



![2-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2750890.png)
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2750891.png)

![(2-Benzoylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2750893.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2750895.png)